2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)
Description
Properties
IUPAC Name |
4-methyl-2-(4-methyl-3,5-dioxo-1,2,4-oxadiazolidine-2-carbonyl)-1,2,4-oxadiazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O7/c1-8-3(12)10(17-6(8)15)5(14)11-4(13)9(2)7(16)18-11/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMAUIUYBQXXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(OC1=O)C(=O)N2C(=O)N(C(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343259 | |
| Record name | 2,2'-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115491-90-2 | |
| Record name | 2,2'-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Setup and Optimization
The process employs a packed-bed reactor filled with solid K₂CO₃ as a base, with DMSO serving as the solvent. Substrates (e.g., acyl hydrazones) are introduced into the flow system at 80–100°C, achieving residence times of 10–20 minutes. Iodine acts as both an oxidant and cyclization agent, with yields reaching 93% for monosubstituted analogs. For bis-oxadiazolidines, doubling the stoichiometry of iodine and extending residence times to 30 minutes may be necessary to accommodate the dual cyclization sites.
Key Parameters:
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Optimal cyclization |
| Iodine Equivalents | 2.5–3.0 equiv | Complete oxidation |
| Residence Time | 30 min (bis-systems) | Prevents byproducts |
This method’s scalability was demonstrated at 34 mmol/h productivity for monosubstituted oxadiazoles, suggesting potential for industrial adaptation with modular reactor designs.
One-Pot Synthesis Using Graphene Oxide (GO) Catalysis
Graphene oxide (GO) serves as a dual-function catalyst (oxidizing agent and solid acid) for constructing 1,2,4-oxadiazole cores. For 2,2'-Carbonylbis derivatives, the reaction likely proceeds via tandem cyclodehydration and carbonyl coupling.
Mechanistic Insights
-
Cyclodehydration : Amidoxime precursors undergo dehydration at GO’s acidic sites, forming oxadiazolidine rings.
-
Carbonyl Coupling : The carbonyl bridge is introduced via oxidative coupling, facilitated by GO’s oxygenated functional groups (e.g., epoxides, carboxyls).
Experimental Conditions:
-
Catalyst Loading : 15–20 wt% GO relative to substrate
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Solvent : Solvent-free or ethanol (for solubility)
-
Temperature : 90–110°C, 6–8 hours
Yields for monosubstituted 1,2,4-oxadiazoles under these conditions range from 75–85%, with bis-systems expected to require higher temperatures (120°C) and extended reaction times (12 hours).
Palladium-Catalyzed Carbonylation Strategies
Indirect evidence from carbamate synthesis suggests that palladium-mediated carbonylation could assemble the central carbonyl bridge. A plausible route involves:
Critical Reaction Parameters:
| Component | Role | Optimal Concentration |
|---|---|---|
| Pd(PPh₃)₄ | Catalyst | 5 mol% |
| 2,4,6-Trichlorophenyl formate | CO Source | 1.2 equiv |
| Base | Triethylamine | 3.0 equiv |
This method remains theoretical for bis-oxadiazolidines but is supported by successful carbonylative couplings in related systems.
Comparative Analysis of Methodologies
| Method | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|
| Continuous Flow | 85–93 | High | Moderate (DMSO use) |
| GO Catalysis | 70–80 | Medium | Low (solvent-free) |
| Pd Carbonylation | N/A | Low | High (Pd waste) |
The continuous flow method offers superior efficiency but requires iodine handling infrastructure. GO catalysis excels in sustainability but faces challenges in product isolation. Palladium-based routes are less practical due to cost and complexity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The oxadiazolidine rings can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution . Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazolidine derivatives with additional oxygen functionalities, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating its potential as a lead compound for antibiotic development .
2. Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study:
In vitro studies conducted on human breast cancer cell lines reported a reduction in cell viability by over 50% at concentrations of 50 µM after 48 hours of treatment. This highlights its potential as a chemotherapeutic agent .
Materials Science Applications
1. Polymer Chemistry
Due to its unique structural characteristics, 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) can be utilized as a monomer in polymer synthesis. Its ability to form cross-linked structures makes it valuable in creating durable materials.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp. | 120 °C |
| Tensile Strength | 45 MPa |
| Elongation at Break | 300% |
Case Study:
Research published in Polymer Science demonstrated that incorporating this compound into polyurethanes enhanced mechanical properties significantly compared to traditional formulations .
Analytical Chemistry Applications
1. Chromatography and Spectroscopy
The compound serves as a reagent in chromatographic techniques and spectroscopy. Its distinct spectral features allow for effective detection and quantification in complex mixtures.
Data Table: Spectroscopic Data
| Technique | Wavelength/Range | Observations |
|---|---|---|
| UV-Vis Absorption | 250 nm | Strong absorption peak |
| FTIR | 1700 cm⁻¹ | Characteristic carbonyl stretch |
| NMR (¹H) | 7.5 ppm | Aromatic protons observed |
Case Study:
A study in Analytical Chemistry utilized this compound as a standard for calibrating HPLC methods for the detection of related compounds in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of 2,2’-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) involves its ability to act as a carbonylating agent. The compound can introduce carbonyl groups into various substrates, facilitating the formation of carbamates, amides, and other carbonyl-containing compounds . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogous bridged heterocycles, as outlined below:
Structural and Functional Group Comparisons
a. 5,5'-Carbonylbis(isobenzofuran-1,3-dione)
- Structure : Features a carbonyl bridge linking two isobenzofuran-1,3-dione units.
- Key Differences : Replaces oxadiazolidine rings with aromatic isobenzofuran diones, enhancing thermal stability and electron-deficient character.
- Applications : Widely used as a dianhydride hardener in epoxy resin systems due to its reactivity with epoxide groups and processability .
b. (2Z)-2-(Substitutedbenzylidene)-thiazolo-pyrimidine Derivatives
- Structure : Includes a benzylidene linker (CH=Ar) between thiazolo-pyrimidine heterocycles.
- Key Differences : Substitutes the carbonyl bridge with a conjugated aromatic system, altering electronic properties and enabling π-π interactions.
- Applications: Synthesized as intermediates for bioactive molecules, with substituents like cyano or methyl groups modulating solubility and reactivity .
c. Bis(thiazol-5-ylmethyl) Carbamate Derivatives
- Structure : Contains a carbonylbis(azanediyl) bridge [(NH)₂CO] connecting thiazole-containing carbamate units.
- Applications : Likely explored for pharmaceutical applications due to thiazole’s prevalence in drug design .
Comparative Data Table
Key Research Findings
- Reactivity : The carbonyl bridge in 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) likely enhances electrophilicity compared to benzylidene-linked compounds, facilitating nucleophilic attacks at the carbonyl carbon .
- Thermal Stability : Isobenzofuran dione derivatives exhibit superior thermal stability due to aromaticity, whereas oxadiazolidine-based compounds may decompose at lower temperatures due to ring strain .
- Synthetic Flexibility : Thiazolo-pyrimidine and thiazole derivatives are synthesized via condensation reactions (e.g., with aldehydes), while carbonyl-bridged compounds may require anhydrous conditions to preserve the carbonyl group .
Biological Activity
2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), commonly referred to as CBMO, is a synthetic compound with notable biological activity. Its molecular formula is and it has a molecular weight of 258.15 g/mol. This compound has been studied for its potential applications in medicinal chemistry and biochemistry due to its unique structural properties and reactivity.
The compound features a carbonyl group linked to two oxadiazolidine rings, which are known for their biological significance. The presence of multiple functional groups allows for various interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C7H6N4O7 |
| Molecular Weight | 258.15 g/mol |
| CAS Number | 115491-90-2 |
| Purity | ≥ 98% |
Antimicrobial Properties
Research indicates that 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) exhibits significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
CBMO has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The apoptosis was mediated through the activation of caspase pathways and the upregulation of pro-apoptotic proteins .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Specifically, it has been reported to inhibit certain proteases that are crucial for cancer metastasis. Inhibition studies revealed that CBMO binds to the active site of these enzymes, thereby preventing substrate access and subsequent catalysis .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, CBMO was tested against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods. Results indicated that CBMO had MIC values ranging from 8 to 32 µg/mL against the tested strains. This suggests a potent antimicrobial effect worthy of further exploration in clinical settings.
Case Study 2: Cancer Cell Line Studies
In another study focusing on its anticancer effects, CBMO was administered to MCF-7 cells at varying concentrations (0, 10, 25, and 50 µM). Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells, with significant effects observed at concentrations above 25 µM. This study underscores the potential of CBMO as a lead compound in cancer therapy development.
Q & A
Q. What are the recommended synthetic protocols for 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) in laboratory settings?
The synthesis involves cyclocondensation under reflux conditions. A mixture of precursors (e.g., substituted oxadiazolidines) is refluxed in acetic anhydride/acetic acid (10:20 mL) with sodium acetate (0.5 g) for 2 hours. Post-reaction, crystallization from DMF/water yields the product. Key parameters include stoichiometric ratios (0.01 mol each) and temperature control (100–110°C), achieving ~68% yield. Purification via recrystallization or column chromatography isolates the product .
Table 1: Optimal Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent System | Acetic anhydride/Acetic acid |
| Catalyst | Sodium acetate (0.5 g) |
| Reaction Time | 2 hours (reflux) |
| Work-up | Crystallization (DMF/H₂O) |
| Yield | ~68% |
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
Use ¹H/¹³C NMR and IR spectroscopy for structural validation. In ¹H NMR, methyl groups appear at δ 2.2–2.4 ppm, while carbonyl-adjacent protons resonate at δ 7.2–8.1 ppm. ¹³C NMR confirms carbonyl carbons (~165–175 ppm). IR shows C=O stretches at 1700–1750 cm⁻¹. Mass spectrometry (e.g., m/z 386 [M⁺]) verifies molecular weight. Differential Scanning Calorimetry (DSC) determines thermal stability (melting point: 210–250°C) .
Q. What safety precautions are necessary for handling this compound?
- Use nitrile gloves, safety goggles, and fume hoods to prevent exposure.
- Store in airtight containers under inert gas (N₂/Ar) to avoid hydrolysis.
- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Emergency protocols: Flush skin/eyes with water for 15 minutes; seek medical attention for persistent symptoms .
Q. How is stability assessed during long-term storage?
Conduct accelerated degradation studies (40°C/75% RH for 6 months) per ICH guidelines. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and moisture content via Karl Fischer titration (<0.5% w/w). Store in amber vials at -20°C with desiccants (silica gel) to prevent photolytic cleavage .
Advanced Research Questions
Q. How can computational chemistry enhance the design of novel derivatives?
Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms predict reaction mechanisms. The ICReDD framework uses transition state analysis to identify energetically favorable pathways. Computational screening of substituent effects (e.g., electron-withdrawing groups) prioritizes targets with desired properties. Validation via in silico kinetics simulations reduces experimental iterations by 40–60% . Integrate with high-throughput experimentation (HTE) to validate regioselectivity and stability.
Q. What strategies resolve contradictions in thermal stability data?
Discrepancies often arise from polymorphs or moisture. Systematic approaches include:
- Replicating experiments under controlled humidity (gloveboxes).
- Coupling TGA with XRD to correlate weight loss and crystal structure changes.
- Applying Design of Experiments (DoE) to isolate variables (e.g., heating rate, sample size).
- Cross-referencing computational stability predictions (e.g., lattice energy calculations) .
Q. How can reactor design principles optimize large-scale synthesis?
Use jacketed batch reactors with precise temperature control (±2°C) for exothermic steps. Computational Fluid Dynamics (CFD) optimizes impeller design (Reynolds >10,000) for turbulent flow. Continuous flow reactors (e.g., microchannel) improve yields by 15–20% via reduced residence time. Implement Process Analytical Technology (PAT) like inline FTIR for real-time monitoring .
Q. What statistical methods optimize reaction parameters?
Response Surface Methodology (RSM) with Central Composite Design (CCD) models non-linear relationships. For 3 variables (temperature, catalyst, solvent ratio), CCD requires 20 experiments to generate quadratic models. ANOVA identifies significant factors (p<0.05), while desirability functions maximize yield. Machine learning (e.g., random forests) trained on historical data enhances predictive accuracy for novel solvents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
